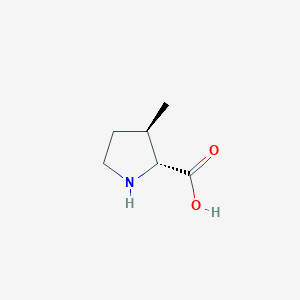

(2R,3R)-3-Methylpyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3R)-3-Methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in organic synthesis and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with a methyl group and a carboxylic acid group, making it a versatile building block in the synthesis of various biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral catalyst. This method ensures high enantioselectivity and yields the desired (2R,3R) configuration.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods leverage the specificity of enzymes or microorganisms to produce the compound with high purity and yield. For example, engineered strains of bacteria or yeast can be used to convert simple starting materials into the desired product through a series of enzymatic reactions.

化学反応の分析

Types of Reactions: (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group in the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

科学的研究の応用

Chemical Synthesis

Chiral Building Block

(2R,3R)-3-Methylpyrrolidine-2-carboxylic acid is widely utilized as a chiral building block in the synthesis of complex organic molecules. Its structural properties enable the creation of various biologically active compounds through asymmetric synthesis techniques. This application is particularly valuable in the pharmaceutical industry for developing drugs with specific stereochemical configurations.

Synthesis Methods

The compound can be synthesized through several methods, including:

- Asymmetric Hydrogenation : Utilizing chiral catalysts to achieve high enantioselectivity.

- Biocatalysis : Employing engineered microorganisms to produce the compound with high purity.

Biological Applications

Precursor for Peptides and Proteins

In biological research, this compound serves as a precursor for synthesizing peptides and proteins. Its ability to mimic natural amino acids allows it to be incorporated into peptide sequences, potentially enhancing their stability and bioactivity.

Therapeutic Potential

Research indicates that this compound may possess therapeutic properties. For instance:

- Antiviral Activity : A study found that derivatives of this compound exhibited inhibitory effects on HIV-1 integrase, suggesting potential applications in antiviral drug development.

- Neurological Effects : Investigations into its interaction with neurotransmitter receptors have shown promise for treating neurological disorders such as Alzheimer's disease and schizophrenia.

Industrial Applications

Fine Chemicals Production

The compound is also employed in the production of fine chemicals. Its unique properties make it suitable for various industrial processes, including catalysis and chemical transformations.

Study 1: Antiviral Potential

A study published in 2012 explored the antiviral properties of this compound derivatives against HIV-1 integrase. The results indicated that modifications to the compound could enhance its inhibitory activity against viral replication.

Study 2: Neurotransmission Effects

Research focused on the interaction of this compound with NMDA receptors demonstrated that certain derivatives acted as selective antagonists. These findings suggest potential therapeutic applications for conditions like Alzheimer's disease or schizophrenia.

作用機序

The mechanism of action of (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions.

類似化合物との比較

(2S,3S)-3-Methylpyrrolidine-2-carboxylic acid: This is the enantiomer of (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid and has different stereochemistry.

Proline: A structurally similar amino acid with a pyrrolidine ring but lacking the methyl substitution.

Pyrrolidine-2-carboxylic acid: A simpler analog without the methyl group.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both a methyl group and a carboxylic acid group on the pyrrolidine ring. This combination of features makes it a valuable compound in asymmetric synthesis and pharmaceutical research.

生物活性

(2R,3R)-3-Methylpyrrolidine-2-carboxylic acid, also known as (2S,3S)-3-methylpyrrolidine-2-carboxylic acid, is a chiral cyclic amino acid with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₁NO₂

- Molecular Weight : Approximately 129.16 g/mol

- Structure : Characterized by a five-membered pyrrolidine ring containing a carboxylic acid functional group.

The chirality of this compound is crucial as it exists in two enantiomeric forms, (2R,3R) and (2S,3S), which can exhibit different biological activities due to their distinct spatial arrangements.

Biological Activity

Research indicates that this compound is involved in various biochemical pathways and may influence neurotransmitter activity. Its structural similarity to other amino acids suggests potential interactions with neurotransmitter receptors, which could lead to therapeutic effects in neurological disorders.

- Neurotransmitter Interaction : The compound may modulate neurotransmitter release and receptor binding due to its structural properties.

- Enzyme Modulation : It has been shown to interact with specific enzymes, potentially serving as an inhibitor or activator depending on the target.

- Stereoselectivity : The biological effects are significantly influenced by the stereochemistry of the compound. For instance, the (2S,3S) configuration has been studied for its interactions with NMDA receptors, which are critical in synaptic plasticity and memory function.

Research Findings

Several studies have highlighted the biological activity of this compound:

- A 2012 study explored its derivatives as potential inhibitors of HIV-1 integrase, suggesting its role in antiviral drug development.

- Another investigation focused on its ability to mimic other biologically active molecules, indicating potential therapeutic effects or side effects based on dosage .

Study 1: Antiviral Potential

In a study examining the antiviral properties of 3-Methylpyrrolidine-2-carboxylic acid derivatives against HIV-1 integrase, researchers reported promising results indicating that specific modifications to the compound could enhance inhibitory activity against viral replication.

Study 2: Neurotransmission Effects

Research on the interaction of this compound with NMDA receptors demonstrated that certain derivatives exhibited high potency as selective antagonists. These findings suggest that the compound could be developed into therapeutic agents for conditions like Alzheimer's disease or schizophrenia .

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, a table summarizing key characteristics is provided below:

| Compound Name | Structure Type | Biological Activity | Key Applications |

|---|---|---|---|

| This compound | Cyclic amino acid | Neurotransmitter modulation | Antiviral drug development |

| (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid | Cyclic amino acid | NMDA receptor interactions | Neurological disorder treatments |

| (2S,5R)-N-(tert-butoxycarbonyl)-5-(carboxymethyl)pyrrolidine-2-carboxylic Acid Methyl Ester | Modified pyrrolidine | Enzyme inhibitor | Pharmaceutical synthesis |

特性

IUPAC Name |

(2R,3R)-3-methylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPSFBUUYIVHAP-RFZPGFLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。